molecular formula C24H21N5O2S B380026 N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 314071-60-8

N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B380026
CAS No.: 314071-60-8
M. Wt: 443.5g/mol
InChI Key: QKWMIENZYNUXFM-MFKUBSTISA-N
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Description

N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a unique structure that combines a hydroxyphenyl group, a triazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Attachment of the Sulfanylacetamide Moiety: The triazole intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group, followed by acylation with an acetic anhydride derivative to form the sulfanylacetamide moiety.

    Condensation with Hydroxyphenyl Group: The final step involves the condensation of the hydroxyphenyl group with the triazole-sulfanylacetamide intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

The major products formed from these reactions include quinone derivatives, amines, substituted triazoles, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features and biological activity.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.

    Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication and transcription.

    Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide shares similarities with other triazole-based compounds, such as fluconazole and itraconazole, which are well-known antifungal agents.
  • Other similar compounds include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

314071-60-8

Molecular Formula

C24H21N5O2S

Molecular Weight

443.5g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H21N5O2S/c1-17-10-12-20(13-11-17)29-23(19-7-3-2-4-8-19)27-28-24(29)32-16-22(31)26-25-15-18-6-5-9-21(30)14-18/h2-15,30H,16H2,1H3,(H,26,31)/b25-15+

InChI Key

QKWMIENZYNUXFM-MFKUBSTISA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)O)C4=CC=CC=C4

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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